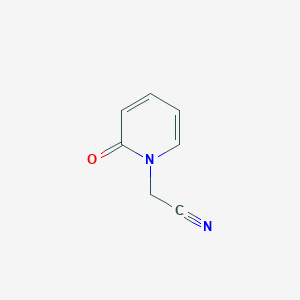

2-(2-oxopyridin-1(2H)-yl)acetonitrile

CAS No.: 218920-79-7

Cat. No.: VC6807169

Molecular Formula: C7H6N2O

Molecular Weight: 134.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 218920-79-7 |

|---|---|

| Molecular Formula | C7H6N2O |

| Molecular Weight | 134.138 |

| IUPAC Name | 2-(2-oxopyridin-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 |

| Standard InChI Key | DWDWZOINPDAWBD-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N(C=C1)CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Oxopyridin-1(2H)-yl)acetonitrile consists of a six-membered pyridinone ring (2-oxopyridine) substituted at the 1-position with an acetonitrile group (-CH₂CN). The pyridinone moiety introduces both aromatic and ketonic properties, while the nitrile group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-Oxopyridin-1(2H)-yl)acetonitrile |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 138.14 g/mol |

| SMILES | C1=CC(=O)N(C=C1)CC#N |

| Boiling Point | 290–292°C (estimated) |

| Solubility | Miscible in polar organic solvents |

The compound’s planar pyridinone ring facilitates π-π stacking interactions, while the nitrile group participates in dipole-dipole interactions, influencing its solubility and crystallinity .

Synthetic Methodologies

Industrial-Scale Production Challenges

Industrial synthesis requires optimization of reaction conditions to maximize yield and purity. Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the pyridinone’s 1-position.

-

Byproduct Formation: Minimizing dimerization or over-alkylation by controlling stoichiometry .

-

Purification: Separating the product from unreacted starting materials using techniques like column chromatography or recrystallization .

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to moisture or strong acids/bases. Its solubility profile includes:

-

High solubility: In dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

Functional Group Reactivity

The nitrile and pyridinone groups govern its chemical behavior:

-

Nitrile Group: Undergoes hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions.

-

Pyridinone Ring: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and acts as a hydrogen bond acceptor .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, reflux | 2-(2-Oxopyridin-1(2H)-yl)acetic acid |

| Reduction | LiAlH₄, THF | 2-(2-Oxopyridin-1(2H)-yl)ethylamine |

| Electrophilic Substitution | HNO₃, H₂SO₄ | 3-Nitro derivative |

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, its nitrile group can be converted into tetrazole rings—a common pharmacophore in angiotensin II receptor antagonists . Additionally, the pyridinone moiety is prevalent in antiviral and anticancer agents, suggesting potential utility in drug discovery pipelines.

Material Science

In polymer chemistry, 2-(2-oxopyridin-1(2H)-yl)acetonitrile acts as a crosslinking agent due to its dual reactivity. Incorporation into polyacrylonitrile (PAN) matrices enhances thermal stability and mechanical strength, as evidenced by thermogravimetric analyses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume